5-Cyanoindole

Overview

Description

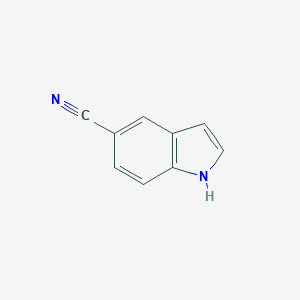

5-Cyanoindole is an organic compound belonging to the indole family, characterized by a cyano group (-CN) attached to the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of the cyano group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanoindole can be achieved through several methods:

Cyclization Reaction: One eco-friendly method involves the cyclization of a nitrile in the presence of iron and acetic acid (Fe/AcOH), yielding a high purity of this compound.

Fischer Indole Cyclization: Another method includes the Fischer indole cyclization reaction, where 4-cyanophenylhydrazine hydrochloride is used as a precursor.

Cyanation of 5-Bromoindole: This method involves the cyanation of 5-bromoindole using a cyanating reagent in the presence of dimethylformamide (DMF) as the solvent.

Industrial Production Methods: The industrial production of this compound often employs robust and commercially viable protocols that avoid the use of heavy metals and cyanide reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products:

Oxidation: Produces oxides and carboxylic acids.

Reduction: Yields amines.

Substitution: Forms halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Applications

5-Cyanoindole and its derivatives play a crucial role in biological research, particularly in the study of protein dynamics and bacterial processes.

Fluorescence Studies

Recent investigations have highlighted the utility of this compound as a fluorescent probe. It has been shown to serve as a biological fluorophore, which can be employed to study protein conformations and dynamics. The fluorescence properties of cyanoindoles vary significantly with solvent, influencing their application in fluorescence spectroscopy and microscopy for investigating bacterial signaling processes such as antibiotic resistance and biofilm formation .

Synthesis of Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including antidepressants.

Vilazodone Hydrochloride Synthesis

A notable application is in the synthesis of 3-(4-chlorobutyl)-5-cyanoindole, an intermediate for vilazodone hydrochloride, an antidepressant. This synthesis method emphasizes environmental safety by avoiding toxic reagents and achieving high yields through cleaner production processes . The method's efficiency and reduced environmental impact make it suitable for industrial applications.

Material Science Applications

This compound is also significant in the field of materials science, particularly in the development of conductive polymers and nanofibers.

Conductive Polymers

Poly(this compound) has been synthesized and characterized for its electrochemical properties. This polymer exhibits stability during electrospinning processes, making it suitable for applications in sensors and energy storage devices. Its ability to adsorb heavy metals from aqueous solutions has been investigated, showcasing its potential for environmental remediation .

Nanofiber Production

The electrospinning of poly(this compound) results in nanofibers that can be functionalized for various applications, including the adsorption of metal ions like Pd(II) and Cd(II). Studies have analyzed factors affecting adsorption properties such as pH, concentration, and temperature, indicating that these nanofibers could be beneficial in wastewater treatment technologies .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Cyanoindole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to various receptors and enzymes, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Indole: The parent compound of 5-Cyanoindole, lacking the cyano group.

4-Cyanoindole: Similar structure but with the cyano group at the fourth position.

3-Cyanoindole: Cyano group attached to the third position.

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which influences its reactivity and biological activity. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive compounds .

Biological Activity

5-Cyanoindole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial properties, fluorescence characteristics, and potential applications in drug development.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). A study reported that this compound exhibited improved activity against MRSA strains compared to other indole derivatives. The minimum inhibitory concentration (MIC) values indicated that it was more effective than some standard antibiotics, with values as low as 2 µg/mL for certain strains .

Table 1: Antibacterial Activity of this compound

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA USA300 Lac* lux | 4 |

| This compound | MSSA ATCC6538 | 2 |

| 5-Chloroindole | MRSA USA300 Lac* lux | Similar |

| 5-Bromoindole | MRSA USA300 Lac* lux | 64 |

The introduction of a cyano group at the 5-position of the indole ring was shown to enhance antibacterial activity compared to other substitutions, such as chloro or bromo groups. The study concluded that the structural modifications significantly influence the biological efficacy of these compounds .

Fluorescence Properties

The fluorescence properties of this compound have also been investigated, revealing its potential as a biological fluorophore. Research indicated that the fluorescence lifetime of this compound varies with solvent polarity, which is crucial for applications in fluorescence spectroscopy. In aqueous solutions, it demonstrated a relatively long fluorescence lifetime, making it suitable for biological imaging applications .

Table 2: Fluorescence Lifetimes of this compound in Different Solvents

| Solvent | Fluorescence Lifetime (ns) |

|---|---|

| Water | <0.05 |

| DMSO | 4.3 |

| D2O | 9.3 |

These findings suggest that the photophysical properties of this compound can be tuned by altering the solvent environment, which may affect its utility in biological studies .

Case Studies and Research Findings

Several studies have explored the broader implications of using cyano-substituted indoles in medicinal chemistry:

- Antimicrobial Activity : A novel series of indole derivatives, including those with cyano substitutions, have shown significant antimicrobial activity. The findings support further exploration into their mechanisms of action and potential therapeutic uses against resistant bacterial strains .

- Synthesis and Yield : The synthesis of this compound has been optimized to achieve high yields and purity. A method utilizing N-methylpyrrolidine as a solvent resulted in yields exceeding 98%, indicating its feasibility for large-scale production .

- Molecular Docking Studies : Recent molecular docking studies have indicated that compounds similar to this compound exhibit promising binding affinities to bacterial regulatory proteins, suggesting potential roles in modulating bacterial behavior and resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the electronic structure of 5-cyanoindole in ground and excited states?

- Ultraviolet-visible (UV-Vis) spectroscopy and time-resolved fluorescence spectroscopy are critical for analyzing the electronic transitions and excited-state lifetimes of this compound. For example, fluorescence quantum yields and transition dipole moments (TDM) can distinguish between La and Lb states, as observed in isomer-specific studies . Nuclear Magnetic Resonance (NMR) spectroscopy under variable temperature and pressure conditions is also effective for probing carbamate stabilization and fluxional behavior in reactions involving CO2 .

Q. How should experimental protocols for synthesizing this compound derivatives ensure reproducibility?

- Detailed synthetic procedures must include stoichiometric ratios, reaction temperatures, and purification methods (e.g., column chromatography). Controlled conditions for nitrile group reactivity, such as inert atmospheres, should be documented. For novel compounds, provide <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data. Reproducibility guidelines align with standards for reporting synthetic chemistry in peer-reviewed journals .

Q. What are the best practices for resolving contradictory fluorescence quantum yield values in this compound studies?

- Calibrate instrumentation using reference compounds with known quantum yields. Account for solvent polarity and temperature effects, as aqueous environments significantly increase fluorescence efficiency compared to isolated molecules . Triplicate measurements and error bars (e.g., standard deviation) must be reported to validate reproducibility.

Advanced Research Questions

Q. How can computational methods reconcile differences in excited-state assignments between this compound and its isomers (e.g., 3-cyanoindole)?

- Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can model electron density redistribution upon excitation. For this compound, the La state dominates due to electron density shifts at the cyano group, unlike 3-cyanoindole’s Lb state. Validate models against experimental TDM orientations and oscillator strengths .

Q. What methodologies address discrepancies in carbamate stabilization mechanisms during this compound reactions with CO2?

- Use <i>in situ</i> NMR spectroscopy to monitor carbamate formation under varying pressures (1–10 bar CO2) and temperatures (0–25°C). Kinetic studies can distinguish between thermodynamic stabilization (favored at low temperatures) and pressure-dependent equilibria .

Q. How should researchers design experiments to investigate solvent effects on this compound’s photophysical properties?

- Systematic solvent screening (e.g., water, acetonitrile, cyclohexane) paired with UV-Vis and fluorescence spectroscopy can reveal solvatochromic shifts. For aqueous studies, include pH controls to assess protonation effects on excited-state lifetimes .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing variability in this compound’s spectroscopic data?

- Apply t-tests or ANOVA to compare means across experimental groups (e.g., solvent systems). Use error bars and confidence intervals (95%) in graphical data representations. For lifetime measurements, multi-exponential fitting of decay curves improves accuracy .

Q. How can researchers validate the purity of this compound derivatives when commercial sources lack detailed characterization?

- Cross-reference melting points (e.g., 106–109°C for this compound ) with differential scanning calorimetry (DSC). Combine HPLC with UV detection and mass spectrometry to confirm absence of byproducts .

Q. Experimental Design & Reporting

Q. What criteria should guide the selection of control experiments in this compound reactivity studies?

- Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known carbamate-forming agents). For photochemical studies, dark controls rule out thermal degradation .

Q. How should researchers structure supporting information for studies involving this compound?

Properties

IUPAC Name |

1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYLDEVWYOFIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Record name | 5-cyanoindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-84-2 | |

| Record name | 1H-Indole-5-carbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40166477 | |

| Record name | Indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-24-2 | |

| Record name | Indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.